5-Carboxy-1,2,3,3-tetramethyl-3h-indolium iodide
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Overview
Description
Synthesis Analysis
The synthesis of this compound has been reported in the literature. The yield of the synthesized product was 95%, and the absence of impurities from the GC–MS results of the crude product allowed us to obtain highly pure TMI-CN without purification .Molecular Structure Analysis
The molecular formula of 5-Carboxy-1,2,3,3-tetramethyl-3h-indolium iodide is C13H16INO2, and its molecular weight is 345.18. The compound was analyzed using 1H NMR, 13C NMR, and FT-IR spectroscopy after mixing TMI with cyanide .Chemical Reactions Analysis
The compound has been used in various chemical reactions. For example, it can be used as a catalyst, ligand, and intermediate in organic synthesis reactions .Physical And Chemical Properties Analysis
5-Carboxy-1,2,3,3-tetramethyl-3h-indolium iodide is a yellow powder that is soluble in water and physiological saline. It has a melting point of around 230-240°C. The compound is stable under normal storage conditions.Scientific Research Applications
Determination of Cyanide in Blood
This compound has been used as a high selectivity derivatization reagent for the determination of cyanide in blood by Gas Chromatography-Mass Spectrometry (GC-MS) . The detection mechanism of these sensor molecules is based on the nucleophilic addition to the carbon of C=N+ of the indolium ring .
Fluorescent Imaging and Therapy for Diabetic Liver/Kidney Damage
5-Carboxy-1,2,3,3-tetramethyl-3h-indolium iodide can be used in the preparation of fluorophore-dapagliflozin dyad for diabetic liver/kidney damage fluorescent imaging and therapy via SGLT2 inhibition .
Preparation of N-alkylated Linear Heptamethine Polyenes
This compound can also be useful in the preparation of N-alkylated linear heptamethine polyenes as potential antifungals .
Spectral and Theoretical Analysis
It has been used in the synthesis and characterization of TMI-CN and sensing mechanism in the reaction of TMI with cyanide .
Mechanism of Action
The mechanism of action of 5-Carboxy-1,2,3,3-tetramethyl-3h-indolium iodide is related to its role as a colorimetric assay reagent. It forms a yellow-colored formazan dye when reduced by dehydrogenases in viable cells.
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 . It should be stored in a dark place, in an inert atmosphere, at room temperature . Contact with skin and eyes should be avoided, and appropriate exhaust ventilation should be provided at places where dust is formed .
properties
IUPAC Name |
1,2,3,3-tetramethylindol-1-ium-5-carboxylic acid;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.HI/c1-8-13(2,3)10-7-9(12(15)16)5-6-11(10)14(8)4;/h5-7H,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIMHJMDJGQKAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)C(=O)O)C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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